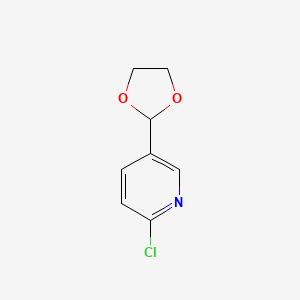

2-Chloro-5-(1,3-dioxolan-2-YL)pyridine

Übersicht

Beschreibung

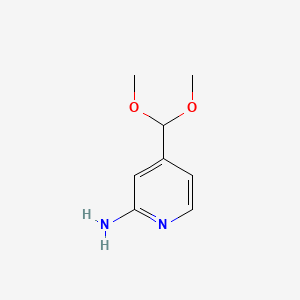

2-Chloro-5-(1,3-dioxolan-2-YL)pyridine is an organic compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a 1,3-dioxolane ring via a carbon atom. The pyridine ring contains a nitrogen atom and a chlorine atom is attached to one of the carbon atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 185.61 . Unfortunately, the sources I found do not provide more detailed physical and chemical properties such as melting point, boiling point, and density.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Chiral Non-Racemic Ligands Synthesis : The synthesis of chiral non-racemic O/N/O donor ligands using 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine and related compounds has been explored. These ligands, synthesized from 2,6-dibromopyridine, act in a N/O bidentate chelate fashion in tricarbonylrhenium(I) halide complexes. Their diastereoisomers display different stabilities and undergo dynamic processes at elevated temperatures, as shown in studies involving NMR and DFT calculations (Heard, King, Sroisuwan, & Kaltsoyannis, 2003).

Role in Heterocyclic Systems Synthesis : The compound is used in the synthesis of various heterocyclic systems. For instance, it plays a role in constructing novel heterocyclic systems linked to furo[3,2-g]chromene moieties, exhibiting diverse antimicrobial and anticancer activities (Ibrahim et al., 2022).

Enantioenriched α-Chloroalkyllithium Synthesis : The synthesis of enantioenriched 1-chloro-2-(1,3-dioxolan-2-yl)ethyllithium from this compound has been documented. This is used for stereospecific reagent-controlled homologation, forming highly functionalized motifs related to the analgesic alkaloid epibatidine (Emerson, Zakharov, & Blakemore, 2011).

Pharmaceutical and Medicinal Chemistry

Biological Activity in Medicinal Chemistry : Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antineoplastic activities. These include alkylamino derivatives which were found to be potent inhibitors of ribonucleotide reductase activity (Liu et al., 1996).

Complex Chemistry for Biological Sensing : Derivatives have been used in luminescent lanthanide compounds, relevant for biological sensing. They form part of the complex chemistry that includes spin-state transitions and other functionalities useful in sensing applications (Halcrow, 2005).

Nucleoside Analogs Synthesis : It's also used in synthesizing nucleoside analogs, which are significant in medicinal chemistry. For example, the Heck reaction involving 2-chloro-5-iodopyridine, a derivative, leads to various substituted pyridin-3-yl C-nucleosides, important in drug development (Joubert et al., 2007).

Agricultural Chemistry

Synthesis of Herbicide Intermediates : This compound is a key intermediate in synthesizing efficient herbicides like trifloxysulfuron. The process involves transformations like Hofmann degradation and oxidative chlorination (Zuo, 2010).

Intermediates in Agrochemicals : this compound derivatives are used as intermediates in various agrochemicals, highlighting their importance in the agricultural sector (Li, 2004).

Organic Synthesis

Formation of Chloroalkyl 1,2-dioxolanes : The compound plays a role in the formation of chloroalkyl 1,2-dioxolanes, showcasing its utility in organic synthesis and reaction mechanisms (Bloodworth & Tallant, 1990).

Synthesis of Dioxolane Derivatives : Research shows its involvement in synthesizing various 1,3-dioxolane derivatives, useful in creating diverse organic compounds (Dovlatyan & Kostanyan, 1974).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-5-(1,3-dioxolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBNVXNLXPGCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)

![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1395648.png)

![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)

![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)